molecular formula C16H16ClNO2 B5740245 2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5740245
M. Wt: 289.75 g/mol
InChI Key: FFTOKWLRAMQNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide, commonly known as A771726, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of inflammatory mediators. A771726 has been extensively studied for its potential use in the treatment of various inflammatory and autoimmune disorders.

Scientific Research Applications

A771726 has been studied for its potential use in the treatment of various inflammatory and autoimmune disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of cancer and Alzheimer's disease. A771726 has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in humans.

Mechanism of Action

A771726 selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, A771726 reduces the production of prostaglandins, thereby reducing inflammation and pain. Unlike traditional 2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide, which also inhibit the COX-1 enzyme, A771726 has a lower risk of causing gastrointestinal side effects such as ulcers and bleeding.
Biochemical and Physiological Effects:
A771726 has been shown to reduce inflammation and pain in various animal models of inflammatory and autoimmune disorders. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. A771726 has a good safety profile and has been well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

A771726 has several advantages for lab experiments. It is a selective inhibitor of COX-2 and has a lower risk of causing gastrointestinal side effects compared to traditional 2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide. It has a good safety profile and has been well-tolerated in preclinical studies. However, A771726 has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the effects of natural compounds in the body. It may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the study of A771726. One direction is to evaluate its safety and efficacy in clinical trials for the treatment of various inflammatory and autoimmune disorders. Another direction is to investigate its potential use in the prevention and treatment of cancer and Alzheimer's disease. Further studies are also needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects.

Synthesis Methods

The synthesis of A771726 involves the reaction of 2,5-dimethylphenylamine with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-3-4-12(2)15(9-11)18-16(19)10-20-14-7-5-13(17)6-8-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOKWLRAMQNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

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